rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
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Overview
Description
rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxy group and a pyrazolyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates.
Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can yield ketones or aldehydes.
Reduction: Can yield alcohols or amines.
Substitution: Can yield various substituted derivatives.
Scientific Research Applications
rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- rac-tert-butyl(3R,4R)-4-(4-amino-1H-pyrazol-1-yl)-3-fluoropiperidine-1-carboxylate
- tert-butyl carbamate
Uniqueness
rac-tert-butyl(3R,4R)-3-hydroxy-4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O3 |
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Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-pyrazol-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)15-8-5-10(11(17)9-15)16-7-4-6-14-16/h4,6-7,10-11,17H,5,8-9H2,1-3H3/t10-,11-/m0/s1 |
InChI Key |
BHNXZHRDZDVCSM-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N2C=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N2C=CC=N2 |
Origin of Product |
United States |
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